![molecular formula C23H19BrO4 B13812841 [1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid CAS No. 60313-47-5](/img/structure/B13812841.png)
[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid: is an organic compound that features a brominated biphenyl structure attached to a malonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid typically involves a multi-step process:
Bromination of Biphenyl: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the para position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Suzuki–Miyaura Coupling: The brominated biphenyl is then subjected to a Suzuki–Miyaura coupling reaction with a suitable boronic acid derivative to introduce the phenylethyl group.
Malonic Acid Derivatization: The resulting biphenyl derivative is then reacted with malonic acid or its derivatives under basic conditions to form the final product.
Industrial Production Methods
Industrial production of [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are often employed under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: It can be used as a probe to study biological processes involving brominated biphenyls and their interactions with biological macromolecules.
Medicine
Drug Development: The compound’s structure can be modified to develop new drugs with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Mécanisme D'action
The mechanism of action of [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated biphenyl structure allows for strong binding interactions, while the malonic acid moiety can participate in various chemical reactions, modulating the compound’s activity. The exact pathways and targets would depend on the specific application and modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobiphenyl: Shares the brominated biphenyl structure but lacks the phenylethyl and malonic acid groups.
4-Bromo-4’-methylbiphenyl: Similar structure with a methyl group instead of the phenylethyl group.
4-Bromo-1,1’-biphenyl: The parent compound without additional functional groups.
Uniqueness
The presence of both the phenylethyl and malonic acid groups in [1-(4’-bromo[1,1’-biphenyl]-4-yl)-2-phenylethyl]malonic acid provides unique chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
60313-47-5 |
|---|---|
Formule moléculaire |
C23H19BrO4 |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
2-[1-[4-(4-bromophenyl)phenyl]-2-phenylethyl]propanedioic acid |
InChI |
InChI=1S/C23H19BrO4/c24-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(21(22(25)26)23(27)28)14-15-4-2-1-3-5-15/h1-13,20-21H,14H2,(H,25,26)(H,27,28) |
Clé InChI |
KLBROPDJXHQYCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
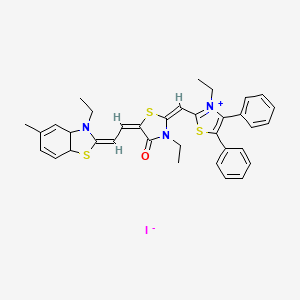
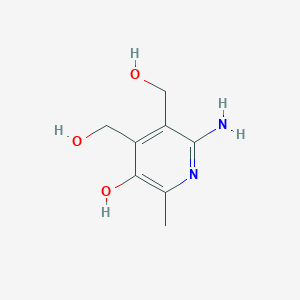
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)
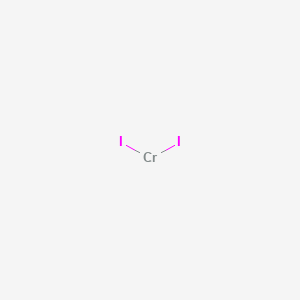

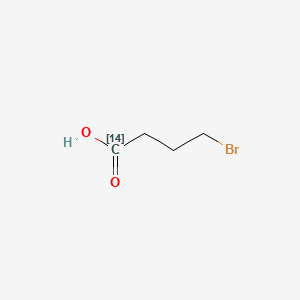
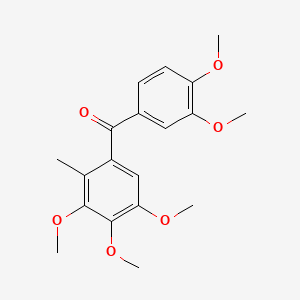
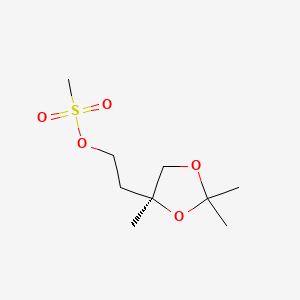


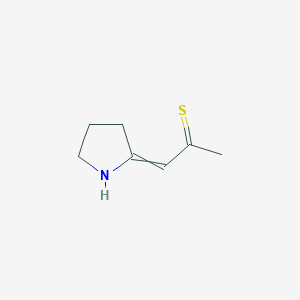
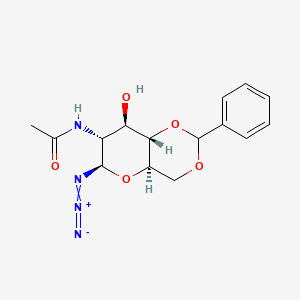
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
